molecular formula C15H12ClN3O2S B3001373 N'-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide CAS No. 851979-10-7

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

Cat. No.: B3001373
CAS No.: 851979-10-7
M. Wt: 333.79
InChI Key: KFPMAWPRGYDKRS-UHFFFAOYSA-N
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Description

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This hybrid molecule features a 4-chloro-benzothiazole core linked to a 4-methoxybenzohydrazide group, a structure associated with diverse biological activities. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its significant pharmacological potential. Scientific literature extensively reports that benzothiazole derivatives exhibit a wide range of biological activities, including anti-tubercular , antiglycation , and antimicrobial properties . The incorporation of a 4-methoxybenzohydrazide moiety further enhances its research value, as similar hydrazide derivatives have demonstrated potent antiglycation effects, which are relevant in the study of diabetic complications . The specific 4-chloro substitution on the benzothiazole ring is a common modification aimed at optimizing the molecule's electronic properties and binding affinity with biological targets. Researchers can utilize this compound as a key intermediate in multi-step organic synthesis or as a lead compound for developing new therapeutic agents. Its potential mechanisms of action may involve enzyme inhibition, such as interacting with targets like DprE1 in antitubercular research or serving as an inhibitor in glycation studies . This product is intended for non-human research applications only and is not designed for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-21-10-7-5-9(6-8-10)14(20)18-19-15-17-13-11(16)3-2-4-12(13)22-15/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPMAWPRGYDKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 4-methoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and stirred for a certain period to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of raw materials. Industrial production methods often involve optimization of reaction conditions to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxides or other oxidized derivatives, while substitution reactions may produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Name Melting Point (°C) ν(C=O) (cm⁻¹) ν(C=N) (cm⁻¹) ¹H-NMR NH Signal (ppm)
Target Compound* Not Reported ~1636–1682 ~1601–1602 11.3–12.8
N'-(4-Chlorobenzylidene)-4-methoxybenzohydrazide 183–239 1663–1682 1602 11.3–12.4
N’-(4-Diethylamino-2-hydroxybenzylidene)-4-methoxybenzohydrazide >250 1636 1601 11.32–12.40
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)-benzo[b]thiophene-2-carbohydrazide Not Reported 1638 1601 11.51–12.82

*Predicted based on structural analogs.

Biological Activity

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as:

C14H12ClN3O2S\text{C}_{14}\text{H}_{12}\text{ClN}_3\text{O}_2\text{S}

This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. The presence of the benzothiazole ring enhances interaction with bacterial membranes, potentially disrupting their integrity. A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains .

Anticancer Potential

This compound has been investigated for its anticancer properties. A series of studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

Another study evaluated the anticancer effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells through the activation of caspases and modulation of Bcl-2 family proteins. The study reported an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity .

Data Table: Biological Activities Summary

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AnticancerMCF-7 (breast cancer)15 µM
AnticancerHeLa (cervical cancer)20 µM

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